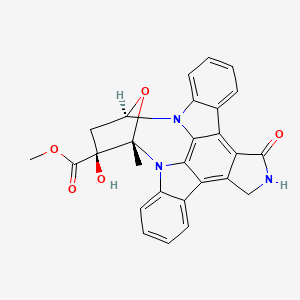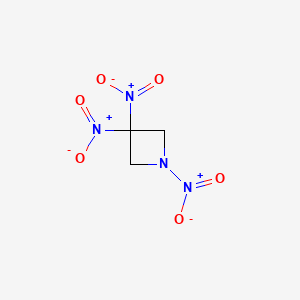
K-252A(Epi)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
K-252A(Epi) ist ein Staurosporin-Analogon, das ursprünglich aus dem Bodenpilz Nocardiopsis isoliert wurde . Es ist ein potenter Inhibitor verschiedener Proteinkinasen, darunter Phosphorylasekinase, Proteinkinase A, Proteinkinase C, Proteinkinase G und CaM-Kinase II . Diese Verbindung wurde ausgiebig auf ihre Fähigkeit untersucht, die durch den Nervenwachstumsfaktor induzierte Trk-Aktivierung und die nachgeschaltete Signalübertragung zu hemmen .
Herstellungsmethoden
Die Herstellung von K-252A(Epi) beinhaltet die Methylierung von K-252B im industriellen Maßstab . Das wasserunlösliche K-252A(Epi), das in der Zellmasse vorhanden ist, wird in einer alkalischen Lösung in das wasserlösliche K-252B-Natriumsalz umgewandelt . Das erhaltene K-252B wird dann mit Dimethylsulfat in Gegenwart von Kaliumcarbonat in Dimethylacetamid methyliert . Diese Methode wurde verwendet, um signifikante Mengen an K-252A(Epi) aus der Fermentationsbrühe herzustellen .
Vorbereitungsmethoden
The preparation of K-252A(Epi) involves the methylation of K-252B on an industrial scale . The water-insoluble K-252A(Epi), present in the cell mass, is converted to the water-soluble K-252B sodium salt in an alkaline solution . The obtained K-252B is then methylated with dimethylsulfate in the presence of potassium carbonate in dimethylacetamide . This method has been used to manufacture significant quantities of K-252A(Epi) from the fermentation broth .
Analyse Chemischer Reaktionen
K-252A(Epi) unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: K-252A(Epi) kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von oxidierten Derivaten führt.
Reduktion: Reduktionsreaktionen können K-252A(Epi) in reduzierte Formen umwandeln, die möglicherweise unterschiedliche biologische Aktivitäten haben.
Substitution: Substitutionsreaktionen, die K-252A(Epi) betreffen, können zur Bildung verschiedener substituierter Derivate führen.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und spezifische Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate von K-252A(Epi) mit veränderten biologischen Aktivitäten .
Wissenschaftliche Forschungsanwendungen
K-252A(Epi) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeug zum Studium der Hemmung von Proteinkinasen und Signaltransduktionswegen verwendet.
Industrie: Wird bei der Entwicklung von Kinaseinhibitoren für verschiedene industrielle Anwendungen eingesetzt.
Wirkmechanismus
K-252A(Epi) übt seine Wirkung aus, indem es die Wirkung des Nervenwachstumsfaktors auf PC12-Zellen hemmt . In einer Konzentration von 200 Nanomolar verhindert K-252A(Epi) die Neuritenbildung, die durch den Nervenwachstumsfaktor, aber nicht durch den Fibroblastenwachstumsfaktor oder Dibutyryl-cyclisches Adenosinmonophosphat ausgelöst wird . Es hemmt die Induktion der Ornithindecarboxylase durch den Nervenwachstumsfaktor, während es seine Induktion durch den Epidermalwachstumsfaktor stimuliert . K-252A(Epi) blockiert auch die durch den Nervenwachstumsfaktor induzierte Heterodownregulation des Epidermalwachstumsfaktorrezeptors .
Wirkmechanismus
K-252A(Epi) exerts its effects by inhibiting the actions of nerve growth factor on PC12 cells . At a concentration of 200 nanomolar, K-252A(Epi) prevents neurite generation initiated by nerve growth factor but not by fibroblast growth factor or dibutyryl cyclic adenosine monophosphate . It inhibits the induction of ornithine decarboxylase by nerve growth factor while stimulating its induction by epidermal growth factor . K-252A(Epi) also blocks the nerve growth factor-induced heterodown-regulation of the epidermal growth factor receptor .
Vergleich Mit ähnlichen Verbindungen
K-252A(Epi) gehört zur Indolocarbazol-Familie, zu der auch andere Verbindungen wie Staurosporin und Rebeccamycin gehören . Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich jedoch in ihren biologischen Aktivitäten und Wirkmechanismen . Beispielsweise:
Staurosporin: Ein weiterer potenter Proteinkinaseinhibitor, jedoch mit unterschiedlichen Zielspezifitäten und biologischen Wirkungen.
K-252A(Epi) ist einzigartig aufgrund seiner spezifischen Hemmung der durch den Nervenwachstumsfaktor induzierten Signalwege und seiner Fähigkeit, Apoptose und Zellzyklusarrest zu induzieren .
Eigenschaften
Molekularformel |
C27H21N3O5 |
|---|---|
Molekulargewicht |
467.5 g/mol |
IUPAC-Name |
methyl (15S,16S,18R)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate |
InChI |
InChI=1S/C27H21N3O5/c1-26-27(33,25(32)34-2)11-18(35-26)29-16-9-5-3-7-13(16)20-21-15(12-28-24(21)31)19-14-8-4-6-10-17(14)30(26)23(19)22(20)29/h3-10,18,33H,11-12H2,1-2H3,(H,28,31)/t18-,26+,27-/m1/s1 |
InChI-Schlüssel |
KOZFSFOOLUUIGY-BLIZRMSTSA-N |
Isomerische SMILES |
C[C@@]12[C@@](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)O |
Kanonische SMILES |
CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)O |
Synonyme |
3'-(S)-epi-K-252a K 252 K 252a K 252b K 252c K 252d K-252 K-252a K-252b K-252d K252a staurosporine aglycone staurosporinone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-amino-1-[(2R,4S,5R)-5-ethynyl-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one](/img/structure/B1241386.png)
![2-[[(1S,2R)-2-[[3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]-1-methylpropyl]oxy]acetic acid](/img/structure/B1241387.png)




![5-Amino-1-cyclopropyl-6,8-difluoro-4-oxo-7-[3-(triazol-1-yl)pyrrolidin-1-yl]quinoline-3-carboxylic acid](/img/structure/B1241397.png)

![Dimethyl-{2-[1-(3-methyl-pyridin-2-yl)-1H-imidazole-2-sulfinylmethyl]-phenyl}-amine](/img/structure/B1241400.png)
